N-Benzoyl-N'-phenylurea

Descripción general

Descripción

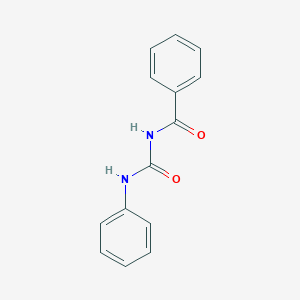

N-Benzoyl-N'-phenylurea (C₁₄H₁₂N₂O₂) is a urea derivative characterized by a benzoyl group attached to one nitrogen and a phenyl group to the other (Figure 1). Its molecular conformation is stabilized by a strong intramolecular N–H⋯O=C hydrogen bond, forming a six-membered ring denoted as R²(6) in graph-set notation . In the crystalline state, intermolecular N–H⋯O=C hydrogen bonds create centrosymmetric dimers (R²₂(8) motif), a common feature among N-monosubstituted benzoylureas .

Métodos De Preparación

Synthesis via Benzoyl Isocyanate and Aniline

The direct reaction between benzoyl isocyanate and aniline represents a straightforward route to N-Benzoyl-N'-phenylurea. This method, adapted from protocols used in synthesizing structurally related ureas , involves nucleophilic addition of aniline to the electrophilic carbon of benzoyl isocyanate.

Photochemical Substitution Using N-Benzoyl Trichloroacetamide

A photochemically driven method, inspired by the synthesis of N-substituted trichloroacetamides (NTCAs) , offers a modern alternative. Here, N-Benzoyl trichloroacetamide serves as a precursor, undergoing light-induced decomposition to generate reactive intermediates.

Procedure

-

Precursor Synthesis :

N-Benzoyl trichloroacetamide is prepared by reacting trichloroacetyl chloride with benzamide in the presence of triethylamine. -

Photolysis :

A solution of the precursor in acetonitrile is irradiated with UV light (λ = 254 nm) at 80°C , generating an isocyanate intermediate. -

Nucleophilic Trapping :

Addition of aniline and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates urea formation via substitution.

Optimization Insights

-

Light Source : High-pressure mercury lamps enhance reaction efficiency compared to LED sources.

-

Base Selection : DBU outperforms inorganic bases (e.g., NaOH) by stabilizing intermediates and suppressing hydrolysis .

-

Yield : Analogous NTCA-to-urea conversions achieve 68–78% yields , contingent on substituent electronic effects .

Industrial-Scale Methods from Patent Literature

Patent JP5615272A discloses proprietary methods for large-scale this compound production, emphasizing cost-effectiveness and reproducibility . While detailed protocols remain confidential, the patent highlights two key strategies:

Carbodiimide-Mediated Coupling

Benzoyl chloride reacts with phenylurea in the presence of carbodiimide catalysts (e.g., dicyclohexylcarbodiimide), forming the target compound via in situ activation of the carboxylic acid. This method minimizes side products like symmetrical ureas.

One-Pot Sequential Reactions

A tandem approach involves:

-

Benzoylation : Treatment of phenylamine with benzoyl chloride under Schotten-Baumann conditions.

-

Urea Formation : Subsequent reaction with phosgene or its equivalents to install the urea linkage.

Though yields and purity metrics are unspecified, patent claims emphasize suitability for kilogram-scale synthesis .

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzoyl Isocyanate Route | Benzoyl isocyanate, aniline | Room temp, anhydrous | 65–78% | High purity, minimal byproducts | Sensitivity to moisture |

| Photochemical NTCA Route | NTCA precursor, aniline | UV light, 80°C, DBU | 68–78% | Tunable via light intensity | Requires specialized equipment |

| Patent Methods | Benzoyl chloride, phenylurea | Industrial conditions | N/A | Scalable, cost-effective | Proprietary details |

Characterization and Validation

Post-synthesis analysis ensures structural fidelity and purity:

-

IR Spectroscopy : Confirms urea C=O (1,690 cm⁻¹) and N–H (3,320 cm⁻¹) stretches .

-

¹H NMR : Aromatic protons resonate at δ 7.3–8.1 ppm , while urea NH protons appear as broad singlets near δ 10.5 ppm .

-

X-ray Diffraction : Monoclinic crystal structure with intramolecular H-bonding between urea NH and benzoyl carbonyl .

Análisis De Reacciones Químicas

N-Benzoyl-N’-phenylurea undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert N-Benzoyl-N’-phenylurea into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Insect Growth Regulator

Mechanism of Action

N-Benzoyl-N'-phenylurea is primarily recognized for its role as a chitin synthesis inhibitor (CSI) . It disrupts the molting process in insects by inhibiting chitin biosynthesis, which is essential for the development of their exoskeletons. This makes BPU effective against various agricultural pests, notably:

- Plutella xylostella (Diamondback moth)

- Spodoptera exigua (Beet armyworm)

Synthesis Methods

The synthesis of BPU typically involves the reaction of substituted benzoyl isocyanates with phenylisocyanate or through hydrolysis of N-benzoyl-N'-phenylthiourea. The compound can also be synthesized using the Schotten-Baumann method, yielding high purity and biological activity .

Case Studies

Research has demonstrated that derivatives of BPU exhibit enhanced insecticidal properties compared to the parent compound. For instance, a study revealed that modified BPU derivatives showed improved efficacy against target pests, indicating their potential as effective pest control agents in agriculture .

| Compound Name | Target Pest | Efficacy | Reference |

|---|---|---|---|

| This compound | Plutella xylostella | High | |

| This compound Derivative | Spodoptera exigua | Enhanced |

Anticancer Activity

Mechanism of Action

In addition to its insecticidal properties, certain derivatives of this compound have shown promising anticancer activity . These compounds inhibit tubulin polymerization, thereby disrupting cell division in various cancer cell lines, including:

- Human promyelocytic leukemic cell line (HL-60)

- Human hepatocellular carcinoma cell line (Bel-7402)

- Human gastric carcinoma cell line (BGC-823)

Synthesis Methods

The anticancer derivatives are synthesized by modifying the urea linkage and substituting different functional groups to enhance their biological activity. These modifications have led to compounds with increased lipophilicity, improving their membrane penetration and overall bioactivity .

Case Studies

A notable study reported that certain BPU derivatives exhibited significant cytotoxic effects against cancer cells, outperforming traditional chemotherapeutic agents in preliminary assays. The findings suggest that these compounds could serve as potential candidates for developing new anticancer therapies .

| Compound Name | Cancer Cell Line | Efficacy | Reference |

|---|---|---|---|

| This compound Derivative | HL-60 | Significant Cytotoxicity | |

| Modified BPU | Bel-7402 | Enhanced Activity |

Central Nervous System Depressant

Recent research has also explored the potential of N'-phenyl-N-benzoylurea as a CNS depressant . The compound was designed using computational methods to predict its activity, followed by synthesis through established chemical techniques.

Findings

The CNS depressant activity was evaluated using the Barbituric Sleeping Time method in animal models. Results indicated that N'-phenyl-N-benzoylurea exhibited superior depressant effects compared to existing CNS depressants like bromisoval, suggesting its potential for therapeutic applications in treating CNS disorders .

Mecanismo De Acción

The mechanism of action of N-Benzoyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. In the context of its use as an insecticide, it acts by inhibiting chitin synthase, preventing the formation of chitin in the insect’s body . This disruption in chitin synthesis affects the insect’s ability to molt and hatch, ultimately leading to its death.

Comparación Con Compuestos Similares

Key Properties :

- Synthesis : Often obtained as a byproduct during the synthesis of copper(I) complexes with N-benzoyl-N'-phenylthiourea, involving alkaline hydrolysis of thiourea derivatives .

- Applications : Halogenated derivatives, such as 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, are potent chitin synthesis inhibitors used as pesticides .

- Structural Uniqueness : The dihedral angle between the two amide subunits (N1–C1–N2–C2) is 3.0°, minimizing steric strain and enabling planar conformations critical for biological activity .

N-Benzoyl-N'-phenylurea belongs to the benzoylurea class, which shares a common core structure but varies in substituents, leading to divergent biological and chemical properties. Below is a comparative analysis:

Structural and Functional Analogues

Key Structural Determinants of Activity

- Halogenation : Chlorine and fluorine substituents increase lipophilicity and resistance to metabolic degradation. For example, Diflubenzuron’s 2,6-difluoro and 4-chloro groups improve binding to insect chitin synthase .

- Substituent Position : The 3,5-dichloro-2,4-difluoro pattern in Chlorfluazuron optimizes steric and electronic interactions with enzymatic targets, enhancing both pesticidal and anticancer activities .

- Hydrogen Bonding : The R²(6) intramolecular hydrogen bond in this compound stabilizes the bioactive conformation, a feature conserved across benzoylureas .

Research Findings and Data

Crystallographic Insights

This compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 15.564 Å, b = 4.656 Å, c = 21.103 Å, and β = 128.7° . The absence of π-π stacking (closest centroid distance: 5.60 Å) underscores the dominance of hydrogen bonding in stabilizing its structure .

Actividad Biológica

N-Benzoyl-N'-phenylurea (NBPU) is a compound with significant biological activity, particularly noted for its roles in agriculture as an insect growth regulator and in medical research for its potential anticancer properties. This article provides a detailed overview of the biological activities associated with NBPU, including its mechanisms of action, applications, and relevant case studies.

This compound is a derivative of benzoylurea, characterized by its ability to inhibit chitin biosynthesis in insects. Chitin is a vital component of the exoskeletons of arthropods, and its disruption leads to developmental defects and mortality in insect populations. The primary target of NBPU is chitin synthase , an enzyme crucial for the synthesis of chitin.

Mode of Action:

- Inhibition of Chitin Synthase: NBPU binds to the active site of chitin synthase, preventing the enzyme from facilitating the polymerization of N-acetylglucosamine, a building block of chitin. This results in incomplete or malformed exoskeletons in developing insects.

- Disruption of Insect Growth: The inhibition leads to molting issues, stunted growth, and ultimately death, making NBPU effective against pests such as Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm) .

Anticancer Activity

Research has also investigated the potential anticancer properties of NBPU. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic and prostate cancers. The mechanism involves the inhibition of tubulin polymerization, which is critical for cell division.

Key Findings:

- Cell Line Studies: In vitro studies have shown that NBPU derivatives can significantly reduce cell viability in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) at concentrations ranging from 12.5 µM to 100 µM over 24 to 96 hours .

- Mechanism of Action: By interfering with microtubule dynamics, these compounds disrupt mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Insect Growth Regulation

A study by Zhong et al. (1998) highlighted the effectiveness of NBPU as a chitin synthesis inhibitor. The research demonstrated that exposure to NBPU resulted in significant mortality rates among treated insect populations compared to control groups .

Anticancer Research

In a recent investigation into the anticancer efficacy of NBPU derivatives, researchers synthesized several compounds and tested their effects on T47D breast cancer cells. The study revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency against resistant cancer types .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Development of New Derivatives: Modifying the chemical structure could enhance efficacy and reduce toxicity.

- Combination Therapies: Investigating the synergistic effects when combined with existing chemotherapeutics could improve treatment outcomes for resistant cancers.

- Environmental Impact Studies: As an insect growth regulator, understanding the ecological implications of NBPU use will be crucial for sustainable agricultural practices.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Benzoyl-N'-phenylurea, and how can reaction yields be optimized?

this compound is typically synthesized via alkaline hydrolysis of its thiourea derivative. For example, a copper(I) complex of N-Benzoyl-N'-phenylthiourea undergoes hydrolysis in acetonitrile with CH3ONa, yielding 18% of the target compound after crystallization . To optimize yields, researchers should monitor reaction time, temperature, and stoichiometric ratios. Crystallization conditions (e.g., solvent choice, cooling rate) also critically influence purity and yield.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions define its packing?

X-ray diffraction reveals that this compound forms centrosymmetric dimers via N–H···O=C hydrogen bonds (R2<sup>2</sup>(8) motif). The absence of π-π stacking (nearest centroid distance: ~5.60 Å) and a planar urea moiety (torsion angle: 3.0°) are key structural features . Researchers should use single-crystal X-ray diffraction and refine hydrogen atom positions via difference Fourier maps for accurate characterization.

Q. What is the established mechanism of action for this compound as an insecticide?

The compound inhibits chitin synthesis in insects by targeting chitin synthase enzymes. Studies on halogenated derivatives (e.g., 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea) confirm this mechanism through in vivo larval growth assays and enzymatic inhibition assays . Researchers should validate activity using standardized bioassays (e.g., WHO protocols) and compare IC50 values against known inhibitors.

Advanced Research Questions

Q. How can contradictory efficacy data (e.g., insecticidal vs. acaricidal activity) in benzoylurea derivatives be resolved?

Some this compound analogs show insecticidal but negligible acaricidal activity at practical doses. To address this, researchers should perform structure-activity relationship (SAR) studies, focusing on substituent effects. For example, replacing the benzyloxy group with electron-withdrawing moieties (e.g., –CF3) may enhance acaricidal potency. Dose-response curves and molecular docking with target enzymes (e.g., mite-specific chitin synthases) can clarify selectivity .

Q. What computational methods are recommended for predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., using Molegro Virtual Docker) and pharmacophore modeling are effective for predicting interactions with targets like macrophage migration inhibitory factor (PDB ID: 1LJT). Researchers should validate in silico predictions with in vitro assays (e.g., enzyme inhibition) and correlate binding energies (ΔG) with experimental IC50 values .

Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical stability?

The compound’s stability under ambient conditions is attributed to strong N–H···O=C hydrogen bonds forming dimeric motifs. Researchers should analyze thermal stability via differential scanning calorimetry (DSC) and compare with analogs lacking intramolecular H-bonds. Solubility studies in polar vs. nonpolar solvents can further elucidate stability-activity trade-offs .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how are they mitigated?

Challenges include disorder in aromatic rings and weak diffraction due to flexible substituents. Using high-intensity synchrotron radiation and refining anisotropic displacement parameters improve resolution. Software suites like WinGX or SHELXL are critical for handling complex hydrogen-bonding networks .

Q. Methodological Guidance

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition?

Include positive controls (e.g., diflubenzuron for chitin synthase assays) and negative controls (solvent-only treatments). Use enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Replicate assays across multiple enzyme batches to account for variability .

Q. How can researchers validate the environmental stability of this compound in agricultural applications?

Conduct photodegradation studies under UV light (λ = 254–365 nm) and monitor degradation products via LC-MS. Soil half-life studies under varying pH and microbial activity (e.g., OECD 307 guidelines) are also critical. Compare results with structurally similar ureas to identify degradation-resistant motifs .

Q. What strategies improve the bioavailability of this compound in hydrophobic systems?

Formulation with surfactants (e.g., polysorbates) or encapsulation in biodegradable polymers (e.g., PLGA nanoparticles) enhances aqueous dispersion. Researchers should measure partition coefficients (log P) and use Franz cell assays to assess transcuticular penetration in insect models .

Propiedades

IUPAC Name |

N-(phenylcarbamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYSLPOHOBPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171247 | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1821-33-6 | |

| Record name | N-Benzoyl-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-3-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.